molecular formula C8H7F2NO B1427311 1-(2-(Difluoromethyl)pyridin-4-yl)ethanone CAS No. 1256788-49-4

1-(2-(Difluoromethyl)pyridin-4-yl)ethanone

Cat. No.: B1427311
CAS No.: 1256788-49-4
M. Wt: 171.14 g/mol
InChI Key: TYLZKBGNHNAPDG-UHFFFAOYSA-N
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Description

1-(2-(Difluoromethyl)pyridin-4-yl)ethanone is an organic compound with the molecular formula C8H7F2NO. It is characterized by the presence of a difluoromethyl group attached to a pyridine ring, which is further connected to an ethanone group.

Preparation Methods

The synthesis of 1-(2-(Difluoromethyl)pyridin-4-yl)ethanone typically involves the introduction of a difluoromethyl group to a pyridine derivative. One common synthetic route includes the reaction of 2-(difluoromethyl)pyridine with an appropriate ethanone precursor under controlled conditions. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high purity .

In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for the efficient and consistent production of large quantities. The use of automated systems and advanced purification techniques ensures that the compound meets the required standards for various applications .

Chemical Reactions Analysis

1-(2-(Difluoromethyl)pyridin-4-yl)ethanone undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(2-(Difluoromethyl)pyridin-4-yl)ethanone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular pathways is beneficial.

    Industry: It is used in the development of new materials and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-(Difluoromethyl)pyridin-4-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and selectivity for these targets, leading to modulation of their activity. This can result in various biological effects, depending on the specific pathways involved .

Comparison with Similar Compounds

1-(2-(Difluoromethyl)pyridin-4-yl)ethanone can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which provides a balance of reactivity and stability, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

1-[2-(difluoromethyl)pyridin-4-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F2NO/c1-5(12)6-2-3-11-7(4-6)8(9)10/h2-4,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYLZKBGNHNAPDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=NC=C1)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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